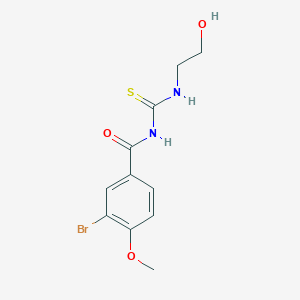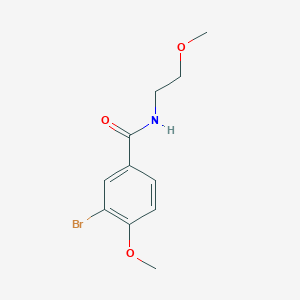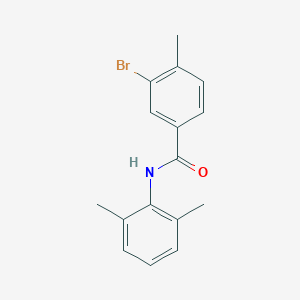
N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a hydroxyethylamino group, a sulfanylidenemethyl group, and a methoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea typically involves multiple steps. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the hydroxyethylamino and sulfanylidenemethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-bromo-N-(2-hydroxyethyl)benzamide
- 3-bromo-4-hydroxybenzaldehyde
- 3-bromo-N-(2-oxo-2-(2-thienylmethylene)hydrazino)ethylbenzamide
Uniqueness
N-(3-bromo-4-methoxybenzoyl)-N'-(2-hydroxyethyl)thiourea is unique due to the presence of the sulfanylidenemethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific research applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H13BrN2O3S |
|---|---|
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
3-bromo-N-(2-hydroxyethylcarbamothioyl)-4-methoxybenzamide |
InChI |
InChI=1S/C11H13BrN2O3S/c1-17-9-3-2-7(6-8(9)12)10(16)14-11(18)13-4-5-15/h2-3,6,15H,4-5H2,1H3,(H2,13,14,16,18) |
Clave InChI |
MOZZCSKTILCGTM-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)Br |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCCO)Br |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B318578.png)

![2-{[2-(4-Methylphenoxy)propanoyl]amino}benzamide](/img/structure/B318583.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-2-(4-methylphenoxy)propanamide](/img/structure/B318584.png)
![1,4-Bis[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B318585.png)







![5-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B318598.png)
![N-[(2,6-dimethylphenyl)carbamothioyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B318599.png)
